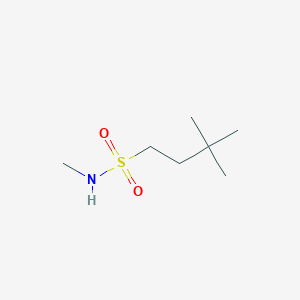
N,3,3-Trimethylbutane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3,3-Trimethylbutane-1-sulfonamide is a chemical compound with the molecular formula C7H17NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide functional group attached to a butane backbone with three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,3,3-Trimethylbutane-1-sulfonamide typically involves the reaction of 3,3-dimethylbutan-1-amine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,3,3-Trimethylbutane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various N-substituted sulfonamides.
Oxidation and Reduction: Products depend on the specific conditions but may include oxidized or reduced forms of the original compound.
Hydrolysis: Products are the corresponding amine and sulfonic acid.
Applications De Recherche Scientifique
N,3,3-Trimethylbutane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.
Medicine: While not a common pharmaceutical agent, it can serve as a model compound for studying the pharmacological properties of sulfonamides.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of N,3,3-Trimethylbutane-1-sulfonamide involves its interaction with biological molecules, particularly enzymes. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted. The molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,3-Trimethylbutane-1-sulfonamide
- N-Methyl-3,3-dimethylbutane-1-sulfonamide
- N-Ethyl-3,3-dimethylbutane-1-sulfonamide
Uniqueness
N,3,3-Trimethylbutane-1-sulfonamide is unique due to its specific structure, which includes three methyl groups on the butane backbone. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other sulfonamides. Its unique properties make it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H17NO2S |
|---|---|
Poids moléculaire |
179.28 g/mol |
Nom IUPAC |
N,3,3-trimethylbutane-1-sulfonamide |
InChI |
InChI=1S/C7H17NO2S/c1-7(2,3)5-6-11(9,10)8-4/h8H,5-6H2,1-4H3 |
Clé InChI |
KZIKGLLWNHDFLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCS(=O)(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


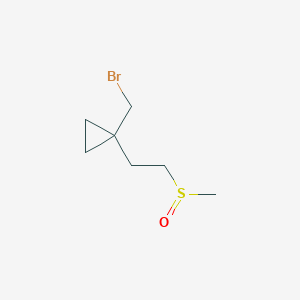
![2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13189538.png)
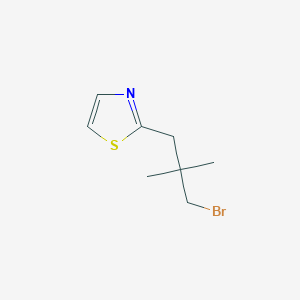
![7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13189552.png)
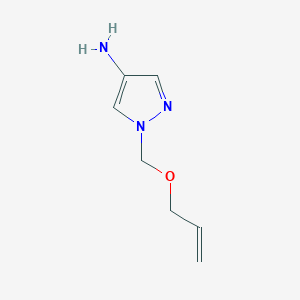


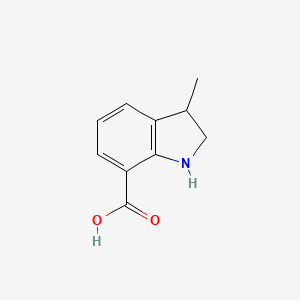
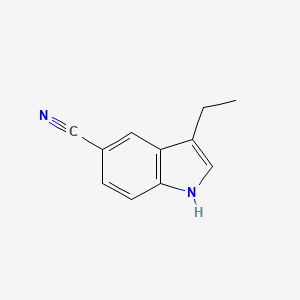
![3-[(3-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13189593.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13189599.png)
![2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide](/img/structure/B13189606.png)

